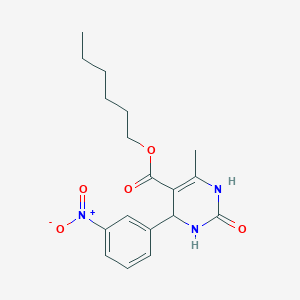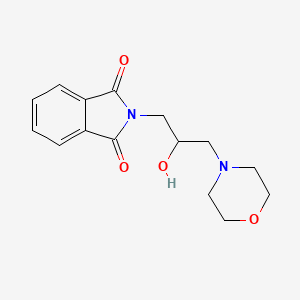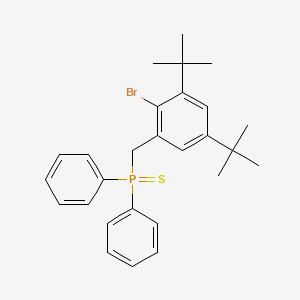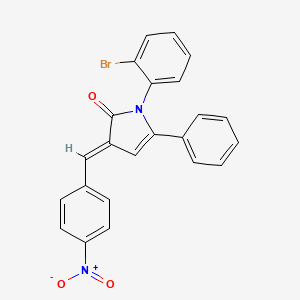![molecular formula C33H31N5O5S B11699658 N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11699658.png)
N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, methoxy and benzyloxy groups, and a hydrazide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the hydrazide moiety: This can be achieved by reacting an appropriate acid chloride with hydrazine hydrate.
Introduction of the triazole ring: This step involves the cyclization of a suitable precursor with hydrazine derivatives.
Attachment of the benzyloxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Final condensation: The final step involves the condensation of the intermediate compounds to form the target molecule under specific reaction conditions, such as refluxing in ethanol with a catalytic amount of acid.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features suggest potential biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features, such as the triazole ring and hydrazide moiety, may allow it to bind to active sites or interfere with biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide include:
- N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]nicotinohydrazide
- N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]isonicotinohydrazide
- N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-4-nitrobenzohydrazide
These compounds share similar structural features but differ in specific functional groups or substituents, which can influence their chemical reactivity and biological activities
Properties
Molecular Formula |
C33H31N5O5S |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C33H31N5O5S/c1-40-27-17-15-25(19-29(27)42-3)32-36-37-33(38(32)26-12-8-5-9-13-26)44-22-31(39)35-34-20-24-14-16-28(41-2)30(18-24)43-21-23-10-6-4-7-11-23/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+ |
InChI Key |
YJOKKTFXSMWTJQ-QXUDOOCXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11699584.png)
![ethyl (2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11699587.png)
![5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B11699592.png)
![Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate](/img/structure/B11699593.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11699597.png)
![17-(5-Chloro-2-methylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11699603.png)

![methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate](/img/structure/B11699618.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11699626.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699639.png)




